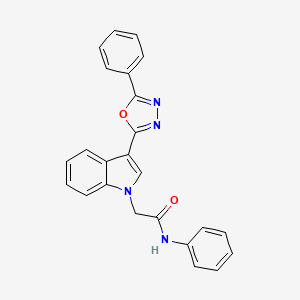

N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-phenyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2/c29-22(25-18-11-5-2-6-12-18)16-28-15-20(19-13-7-8-14-21(19)28)24-27-26-23(30-24)17-9-3-1-4-10-17/h1-15H,16H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINYEKLASAWLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 1,3,4-oxadiazole ring: This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling reactions: The final step involves coupling the oxadiazole and indole intermediates through an acetamide linkage, typically using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution due to electron-deficient characteristics. Key reactions include:

-

Example: Reaction with 2-bromo-N-substituted acetamides in DMF yields electrophilic intermediates for antimicrobial agent development .

Oxidation Reactions

The indole and oxadiazole components show sensitivity to oxidative conditions:

| Target Site | Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Indole ring | H₂O₂, acidic medium | Room temperature, 6 hours | Formation of indole N-oxide derivatives | |

| Oxadiazole ring | KMnO₄ | Aqueous acidic solution | Cleavage to carboxylic acid derivatives |

-

Oxidation of the indole ring modifies electronic properties, enhancing interactions with biological targets .

Reduction Reactions

Selective reduction of functional groups has been reported:

-

Reduction of nitro intermediates enables the synthesis of amine-functionalized analogs for anticancer studies .

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Outcome | Application | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6N), reflux | Cleavage to 2-(indol-1-yl)acetic acid | Precursor for structural analogs | |

| Basic hydrolysis | NaOH (10%), ethanol | Formation of sodium acetate byproduct | Functional group interconversion |

Electrophilic Aromatic Substitution

The phenyl and indole rings participate in electrophilic reactions:

| Reaction Type | Reagents | Conditions | Position Modified | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C → RT, 1.5 hours | Meta-position on phenyl | |

| Sulfonation | SO₃, H₂SO₄ | 50°C, 3 hours | Indole C-5 position |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Biological Activity Correlation

Reactivity directly influences pharmacological performance:

-

Anticancer activity : Bromoacetamide derivatives (IC₅₀ <0.14 μM against A549 cells) correlate with oxadiazole ring stability .

-

Antibacterial activity : Sulfanyl-acetamides show MIC values of 4–16 μg/mL against S. aureus and E. coli .

Stability Under Physiological Conditions

The compound demonstrates:

-

pH-dependent degradation : Rapid hydrolysis in gastric fluid (pH 1.2) vs. stability in plasma (pH 7.4).

-

Thermal stability : Decomposition above 250°C, suitable for high-temperature syntheses.

Aplicaciones Científicas De Investigación

Anticancer Applications

The compound's structure incorporates the 1,3,4-oxadiazole moiety, which is known for its anticancer properties. Recent studies have highlighted several mechanisms through which derivatives of this compound exert their effects:

- Telomerase Inhibition : Compounds containing the 1,3,4-oxadiazole structure have shown significant telomerase inhibitory activity against various cancer cell lines. For instance, derivatives synthesized by Zheng et al. demonstrated IC50 values in the low micromolar range against gastric cancer cell lines .

- Bcl-2 Inhibition : Research has indicated that N-aryl-1,3,4-oxadiazol-2-amines can act as Bcl-2 inhibitors, which play a crucial role in regulating apoptosis in cancer cells. This mechanism is pivotal for developing novel anticancer agents targeting resistant cancer types .

Table 1: Summary of Anticancer Activities

| Compound | Cancer Type | Mechanism | IC50 Value |

|---|---|---|---|

| N-(4-chlorophenyl)-1,3,4-oxadiazol | Breast Cancer (MCF7) | Telomerase Inhibition | 2.3 µM |

| 5-(pyridin-4-yl)-1,3,4-oxadiazol | Multiple Cancer Types | Bcl-2 Inhibition | Varies |

| 2-(5-(4-bis(5-chloroindolyl)methyl)phenyl)-1,3,4-oxadiazol | Thymidine Phosphorylase Inhibition | Thymidine Phosphorylase Inhibition | 6–9 times more potent than standard drugs |

Antimicrobial Activity

The antimicrobial properties of N-phenyl derivatives have been explored extensively. Research indicates that compounds with the oxadiazole moiety exhibit significant antibacterial and antifungal activities:

- Mechanism of Action : The oxadiazole ring enhances the lipophilicity of the compounds, facilitating better membrane penetration and interaction with microbial targets.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Microbial Target | Activity |

|---|---|---|

| 5-(phenyl)-1,3,4-oxadiazol | Staphylococcus aureus | Effective |

| 5-(pyridinyl)-1,3,4-oxadiazol | Escherichia coli | Moderate |

Other Therapeutic Applications

Beyond anticancer and antimicrobial uses, N-phenyl derivatives are being investigated for additional therapeutic applications:

- Anti-inflammatory Properties : Some studies suggest that these compounds may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several notable studies have contributed to understanding the applications of N-phenyl derivatives:

- Zheng et al. (2023) synthesized novel oxadiazole derivatives and evaluated their anticancer potential using TRAP PCR assays. The study found significant inhibitory effects on telomerase activity in gastric cancer cells .

- Mansour et al. (2020) focused on synthesizing new oxadiazole derivatives from carbohydrazides and reported promising in vitro anticancer activity against leukemia cell lines .

- Taha et al. (2020) explored bis-indole oxadiazole derivatives and their thymidine phosphorylase inhibitory activities, demonstrating enhanced potency compared to conventional treatments .

Mecanismo De Acción

The mechanism of action of N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function and leading to therapeutic effects.

Comparación Con Compuestos Similares

Pharmacological Activities

Anticancer Potential

- Compound 9 () inhibits MMP-9 (IC₅₀ = 1.2 µM) and shows cytotoxic effects on A549 lung adenocarcinoma (IC₅₀ = 8.7 µM) and C6 glioma (IC₅₀ = 9.3 µM) cells, comparable to cisplatin. Molecular docking confirms its affinity for MMP-9’s active site .

- The target compound’s phenyl-oxadiazole substitution may enhance π-π stacking with hydrophobic enzyme pockets, but its efficacy requires experimental validation.

Antioxidant Activity

- Indole-acetamide derivatives with hydroxyimino-methyl groups (e.g., 3a) exhibit DPPH radical scavenging (IC₅₀ = 12.5 µM vs. ascorbic acid’s 10.2 µM) due to resonance-stabilized radical intermediates .

Antimicrobial and Other Activities

- Benzofuran-oxadiazole hybrids (e.g., 2a) show antimicrobial activity via Laccase catalysis, emphasizing the role of heteroaromatic systems .

- Anticonvulsant analogs (e.g., 4a-i) highlight the importance of electron-withdrawing groups (e.g., benzothiazole) in modulating CNS activity .

Structure-Activity Relationships (SAR)

- Oxadiazole Substituents : Phenyl groups (as in the target compound) improve lipophilicity and membrane permeability, whereas thioether linkages (e.g., compound 9) enhance enzyme inhibition via sulfur-mediated interactions .

- Indole Modifications: Hydroxyimino-methyl groups boost antioxidant activity, while halogenation (e.g., 5-chloro in ) may increase cytotoxicity .

- Acetamide Side Chains : N-Benzodioxole or thiophenylethyl substitutions (e.g., M337-0587) influence target selectivity and metabolic stability .

Computational and Experimental Validation

- Docking studies for compound 9 reveal hydrogen bonding with MMP-9’s Ala189 and hydrophobic interactions with Leu188, critical for inhibition . Similar studies for the target compound could predict its binding modes.

- XRD data for compound 3a confirm B3LYP-calculated bond lengths (e.g., C(9)-N(1) = 1.376 Å), validating computational models for indole-acetamide derivatives .

Actividad Biológica

N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that incorporates both an indole and an oxadiazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial properties.

Structure and Properties

The chemical structure of N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₂ |

| Molecular Weight | 305.33 g/mol |

| CAS Number | Not specified |

This compound's structure suggests potential interactions with biological targets due to the presence of both electron-rich and electron-deficient regions.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A notable case study demonstrated that oxadiazole derivatives were effective against human cancer cell lines with IC50 values in the low micromolar range. The incorporation of the indole moiety has been linked to enhanced cytotoxicity against cancer cells due to its ability to intercalate DNA and disrupt cellular processes .

Antimicrobial Activity

The antimicrobial properties of N-phenyl derivatives have also been explored. A study reported that similar compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.

Mechanistic Insights

The biological activity of N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on cholinesterase enzymes, which are relevant in neurodegenerative diseases like Alzheimer's. For example, one derivative demonstrated an IC50 value of 0.907 μM against human acetylcholinesterase (hAChE) .

- Reactive Oxygen Species (ROS) Generation : The oxadiazole moiety is known to induce oxidative stress in cells, leading to apoptosis in cancer cells through ROS generation .

Case Studies

Several case studies highlight the efficacy of oxadiazole-containing compounds:

- Anticancer Study : A derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM. The study concluded that the presence of the indole ring enhances interaction with the target protein involved in cell proliferation .

- Antimicrobial Study : Another study evaluated a series of N-substituted oxadiazoles against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 8 to 32 µg/mL, indicating moderate to high antibacterial activity .

Q & A

Q. What are the standard synthetic protocols for N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole ring, followed by indole functionalization and acetamide coupling. Key steps include:

- Oxadiazole formation : Cyclization of hydrazides with appropriate reagents (e.g., POCl₃ or carbodiimides) under reflux conditions.

- Indole coupling : Suzuki-Miyaura or Ullmann-type reactions to attach the indole moiety to the oxadiazole core, often using palladium catalysts .

- Acetamide linkage : Thioether or amide bond formation using 2-bromoacetamide derivatives in solvents like DMF with NaH as a base . Intermediates are characterized via NMR (¹H/¹³C), IR (to confirm functional groups like C=O), and MS (for molecular weight validation) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., indole NH at ~12 ppm), while ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₄H₁₈N₄O₂S).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in oxadiazole) confirm functional groups . Purity is assessed via HPLC (>95%) and melting point analysis .

Q. What initial biological screening approaches are recommended for this compound?

- Enzyme inhibition assays : Target enzymes like lipoxygenase or cyclooxygenase to evaluate anti-inflammatory potential, using spectrophotometric methods to monitor substrate conversion .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence quenching to measure interactions with proteins (e.g., kinases) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

- Catalyst screening : Compare Pd(PPh₃)₄ vs. CuI for coupling reactions; Pd catalysts often improve indole-oxadiazole linkage efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict temperature control (~80–100°C) to avoid side reactions .

- Base optimization : NaH vs. K₂CO₃; NaH in DMF increases thioacetamide coupling yields by deprotonating thiol intermediates effectively .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets) .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability.

- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) and use nonlinear regression models for accurate IC₅₀ calculation .

Q. What computational strategies predict the biological targets of this compound?

- Molecular docking : Use AutoDock Vina or Glide to simulate binding to receptors (e.g., EGFR or PARP), focusing on the oxadiazole and indole moieties as key pharmacophores .

- QSAR modeling : Corrogate substituent electronic properties (Hammett σ values) with bioactivity data to design analogs with improved potency .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds or π-π interactions .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the acetamide moiety, which hydrolyze in physiological conditions .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Q. How can structural modifications enhance selectivity for specific therapeutic targets?

- Bioisosteric replacement : Substitute the phenyl group with pyridine to modulate electron density and improve kinase selectivity .

- Side chain elongation : Extend the acetamide linker with methylene groups to better fit hydrophobic enzyme pockets .

- Halogenation : Introduce Cl or F at the indole 5-position to enhance binding via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.